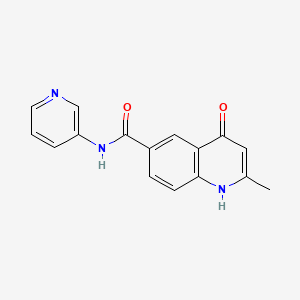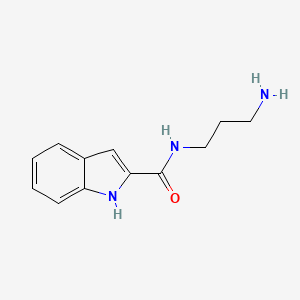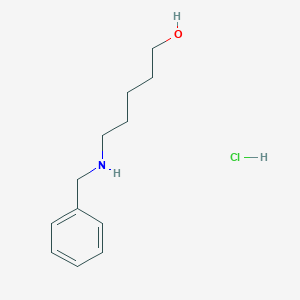
4-hydroxy-2-methyl-N-3-pyridinyl-6-quinolinecarboxamide
Vue d'ensemble
Description
4-hydroxy-2-methyl-N-3-pyridinyl-6-quinolinecarboxamide, also known as LY294002, is a potent and specific inhibitor of phosphatidylinositol 3-kinase (PI3K). It has been widely used in scientific research to investigate the role of PI3K in various biological processes.
Mécanisme D'action
4-hydroxy-2-methyl-N-3-pyridinyl-6-quinolinecarboxamide is a specific inhibitor of PI3K, which is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways, including Akt, mTOR, and PDK1, which regulate cell growth, survival, and metabolism. This compound binds to the ATP-binding site of PI3K and prevents its phosphorylation activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate glucose and lipid metabolism in various cell types. It has also been demonstrated to attenuate angiogenesis, inflammation, and oxidative stress in animal models of diseases. However, the effects of this compound can be cell type-dependent and dose-dependent, and its specificity for PI3K isoforms needs to be carefully considered.
Avantages Et Limitations Des Expériences En Laboratoire
4-hydroxy-2-methyl-N-3-pyridinyl-6-quinolinecarboxamide is a potent and specific inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in various biological processes. It can be used in vitro and in vivo experiments, and its effects can be easily measured by Western blotting, ELISA, or other assays. However, this compound can also have off-target effects or interfere with other signaling pathways, and its toxicity and stability need to be carefully evaluated.
Orientations Futures
The use of 4-hydroxy-2-methyl-N-3-pyridinyl-6-quinolinecarboxamide in scientific research is still evolving, and there are many future directions that can be explored. For example, the development of more specific and potent PI3K inhibitors, the identification of new downstream targets of PI3K, the investigation of the crosstalk between PI3K and other signaling pathways, and the evaluation of the therapeutic potential of PI3K inhibitors in various diseases. Moreover, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its toxicity.
Applications De Recherche Scientifique
4-hydroxy-2-methyl-N-3-pyridinyl-6-quinolinecarboxamide has been extensively used in scientific research to investigate the role of PI3K in various biological processes, such as cell proliferation, differentiation, apoptosis, and metabolism. It has also been used to study the signaling pathways involved in cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-methyl-4-oxo-N-pyridin-3-yl-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-7-15(20)13-8-11(4-5-14(13)18-10)16(21)19-12-3-2-6-17-9-12/h2-9H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMHVJSSGQTBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-chlorophenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B4769905.png)


![N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4769929.png)
![1-ethyl-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4769942.png)
![5-chloro-N-(2-hydroxyethyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4769952.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)propanamide](/img/structure/B4769956.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4769964.png)
![2-(3,5-dichloro-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4769966.png)
![2-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethoxy}-N-mesitylbenzamide](/img/structure/B4769967.png)
![3-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4769969.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]isonicotinamide](/img/structure/B4769984.png)
![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B4769990.png)

